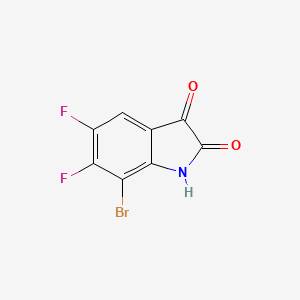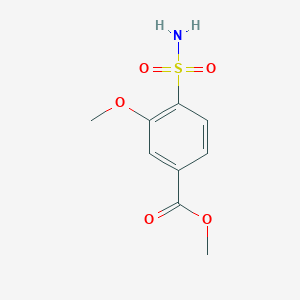
Methyl 3-methoxy-4-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Methyl 3-methoxy-4-sulfamoylbenzoate” involves the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate, followed by the sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques.Molecular Structure Analysis
The molecular formula for “Methyl 3-methoxy-4-sulfamoylbenzoate” is C9H11NO5S, with a molecular weight of 245.25 g/mol. The InChI code is 1S/C9H11NO5S/c1-14-7-5-6 (9 (11)15-2)3-4-8 (7)16 (10,12)13/h3-5H,1-2H3, (H2,10,12,13).Chemical Reactions Analysis
“Methyl 3-methoxy-4-sulfamoylbenzoate” is used in the synthesis of sulfonamides, which have broad-spectrum antibacterial activity. Studies suggest that it exhibits antitumor, anti-inflammatory, and antiviral activities.Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-sulfamoylbenzoate” has a melting point of 168-169°C and a boiling point of 428.7°C at 760 mmHg. It is soluble in most organic solvents like ethanol, methanol, and acetone but is insoluble in water.Applications De Recherche Scientifique
Enzymatic Interactions and Microbial Degradation
Methyl 3-methoxy-4-sulfamoylbenzoate, due to its structural features, interacts with various enzymes and is subject to microbial degradation. These interactions and degradation pathways are essential for understanding the compound's behavior in environmental and biological systems.
Enzyme System Interactions
Studies on Pseudomonas putida have shown that enzymes involved in the O-demethylation of para-substituted benzoic acid derivatives, such as 4-methoxybenzoate, have specific interactions with similar compounds. The enzyme system requires NADH and oxygen, indicating a potential for oxidative reactions involving Methyl 3-methoxy-4-sulfamoylbenzoate under similar conditions (Bernhardt et al., 1973).
Microbial Degradation
Certain microbial strains exhibit the ability to degrade sulfonamide antibiotics, which share a structural similarity to Methyl 3-methoxy-4-sulfamoylbenzoate, through pathways involving ipso-hydroxylation followed by fragmentation. This mechanism suggests that similar microbial processes could potentially influence the environmental fate of Methyl 3-methoxy-4-sulfamoylbenzoate (Ricken et al., 2013).
Antimicrobial and Antitumor Activities
Compounds structurally related to Methyl 3-methoxy-4-sulfamoylbenzoate, derived from natural sources such as marine algae, have been studied for their bioactive properties. These studies provide insights into the potential applications of Methyl 3-methoxy-4-sulfamoylbenzoate in biomedicine and pharmacology.
- Natural Product Derivatives: Research on bromophenol derivatives from the red alga Rhodomela confervoides, which includes compounds with methoxy and sulfamoyl functional groups, has revealed their potential in drug discovery due to their antimicrobial and antitumor activities. Although the specific activities of Methyl 3-methoxy-4-sulfamoylbenzoate were not reported, the structural similarities suggest possible bioactive properties (Zhao et al., 2004).
Mécanisme D'action
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of Methyl 3-methoxy-4-sulfamoylbenzoate can be influenced by various environmental factors. These could include temperature, pH, presence of other compounds, and specific conditions of the biological system where the compound is active .
Safety and Hazards
“Methyl 3-methoxy-4-sulfamoylbenzoate” is classified as a GHS07 substance, indicating that it is a warning substance . It has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Propriétés
IUPAC Name |
methyl 3-methoxy-4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHSAAODJHDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-sulfamoylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)
![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

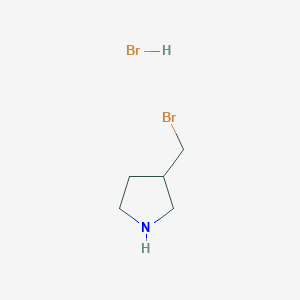
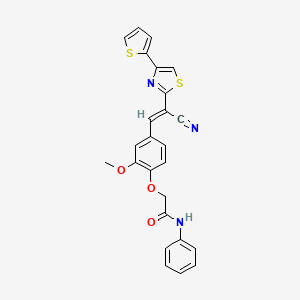
![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)
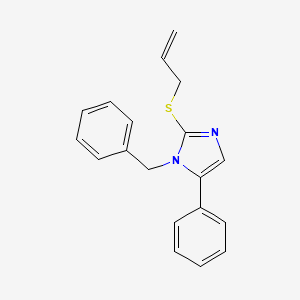
![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)
